

# A Comparative Spectroscopic Guide to 5-Fluoropentyl Thiocyanate and Its Analogs

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## Compound of Interest

Compound Name: 5-Fluoropentyl thiocyanate

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This guide provides a comparative spectroscopic analysis of **5-fluoropentyl thiocyanate** and its non-fluorinated and halogenated analogs. The data presented is essential for the identification, characterization, and quality control of these compounds in research and development settings. While experimental data for **5-fluoropentyl thiocyanate** is not readily available in the public domain, this guide presents a combination of experimental data for analogous compounds and predicted data for the target molecule, based on established spectroscopic principles.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **5-fluoropentyl thiocyanate** and its analogs. These values are crucial for comparative analysis and for distinguishing between these structurally similar compounds.

Table 1:  $^1\text{H}$  NMR Chemical Shift ( $\delta$ ) Data (ppm)

Compound	H-1	H-2	H-3	H-4	H-5
5-Fluoropentyl thiocyanate (Predicted)	~3.10 (t)	~1.85 (p)	~1.60 (m)	~1.75 (m)	~4.50 (dt)
Pentyl thiocyanate	~2.85 (t)	~1.70 (p)	~1.40 (m)	~1.35 (m)	0.90 (t)
5-Chloropentyl thiocyanate	~3.05 (t)	~1.80 (p)	~1.55 (m)	~1.85 (p)	~3.55 (t)
5-Bromopentyl thiocyanate	~3.00 (t)	~1.85 (p)	~1.50 (m)	~1.95 (p)	~3.40 (t)

Predicted values are based on the analysis of substituent effects on chemical shifts. Actual experimental values may vary. Abbreviations: t = triplet, p = pentet, m = multiplet, dt = doublet of triplets.

Table 2:  $^{13}\text{C}$  NMR Chemical Shift ( $\delta$ ) Data (ppm)

Compound	C-1	C-2	C-3	C-4	C-5	SCN
5-Fluoropentyl thiocyanate (Predicted)	~33.0	~28.0 (d)	~21.0 (d)	~29.5 (d)	~83.5 (d)	~112.0
Pentyl thiocyanate	~33.5	~30.0	~28.0	~22.0	~13.5	~112.5
5-Chloropentyl thiocyanate	~33.2	~29.5	~25.0	~32.0	~44.5	~112.3
5-Bromopentyl thiocyanate	~33.0	~30.5	~27.5	~32.5	~33.0	~112.4

Predicted values are based on established increments for substituent effects.<sup>[1]</sup> Actual experimental values may vary. (d) indicates splitting due to coupling with <sup>19</sup>F.

Table 3: <sup>19</sup>F NMR Chemical Shift (δ) Data (ppm)

Compound	Chemical Shift (δ)
5-Fluoropentyl thiocyanate (Predicted)	~ -218

Predicted value relative to CFCl<sub>3</sub>. The chemical shift of fluorine is sensitive to the solvent and concentration.<sup>[2]</sup>

Table 4: Key IR Absorption Frequencies (cm<sup>-1</sup>)

Compound	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{C-F/Cl/Br})$	$\nu(\text{C-H})$
5-Fluoropentyl thiocyanate (Predicted)	~2155 (s)	~1050 (m)	2850-2960 (m)
Pentyl thiocyanate	~2155 (s)	-	2860-2960 (m)
5-Chloropentyl thiocyanate	~2155 (s)	~725 (m)	2855-2960 (m)
5-Bromopentyl thiocyanate	~2155 (s)	~645 (m)	2850-2960 (m)

The  $\text{C}\equiv\text{N}$  stretch is a strong, sharp peak characteristic of the thiocyanate group.[3] (s) = strong, (m) = medium.

Table 5: Mass Spectrometry (m/z) Data

Compound	Molecular Ion ( $\text{M}^+$ )	Key Fragment Ions
5-Fluoropentyl thiocyanate (Predicted)	147	127 ( $[\text{M}-\text{HF}]^+$ ), 89 ( $[\text{M}-\text{SCN}]^+$ ), 58 ( $[\text{SCN}]^+$ )
Pentyl thiocyanate	129	71 ( $[\text{C}_5\text{H}_{11}]^+$ ), 58 ( $[\text{SCN}]^+$ )
5-Chloropentyl thiocyanate	163/165	127 ( $[\text{M}-\text{HCl}]^+$ ), 105/107 ( $[\text{C}_5\text{H}_{10}\text{Cl}]^+$ ), 58 ( $[\text{SCN}]^+$ )
5-Bromopentyl thiocyanate	207/209	127 ( $[\text{M}-\text{HBr}]^+$ ), 149/151 ( $[\text{C}_5\text{H}_{10}\text{Br}]^+$ ), 58 ( $[\text{SCN}]^+$ )

The presence of chlorine and bromine isotopes results in characteristic  $\text{M}+2$  peaks.

## Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $\text{d}_6$ , DMSO- $\text{d}_6$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- $^1\text{H}$  NMR Spectroscopy:
  - Instrument: 400 MHz (or higher) NMR spectrometer.
  - Parameters:
    - Pulse sequence: Standard single-pulse experiment (zg30).
    - Number of scans: 16-64.
    - Relaxation delay (d1): 1-5 seconds.
    - Acquisition time: 2-4 seconds.
    - Spectral width: -2 to 12 ppm.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: 100 MHz (or higher) NMR spectrometer.
  - Parameters:
    - Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
    - Number of scans: 1024-4096.
    - Relaxation delay (d1): 2-5 seconds.
    - Acquisition time: 1-2 seconds.
    - Spectral width: -10 to 220 ppm.
- $^{19}\text{F}$  NMR Spectroscopy:

- Instrument: 376 MHz (or higher) NMR spectrometer.
- Parameters:
  - Pulse sequence: Standard single-pulse experiment (zg30).
  - Number of scans: 64-256.
  - Relaxation delay (d1): 1-5 seconds.
  - Acquisition time: 1-2 seconds.
  - Spectral width: -50 to -250 ppm (referenced to  $\text{CFCl}_3$ ).

## Infrared (IR) Spectroscopy

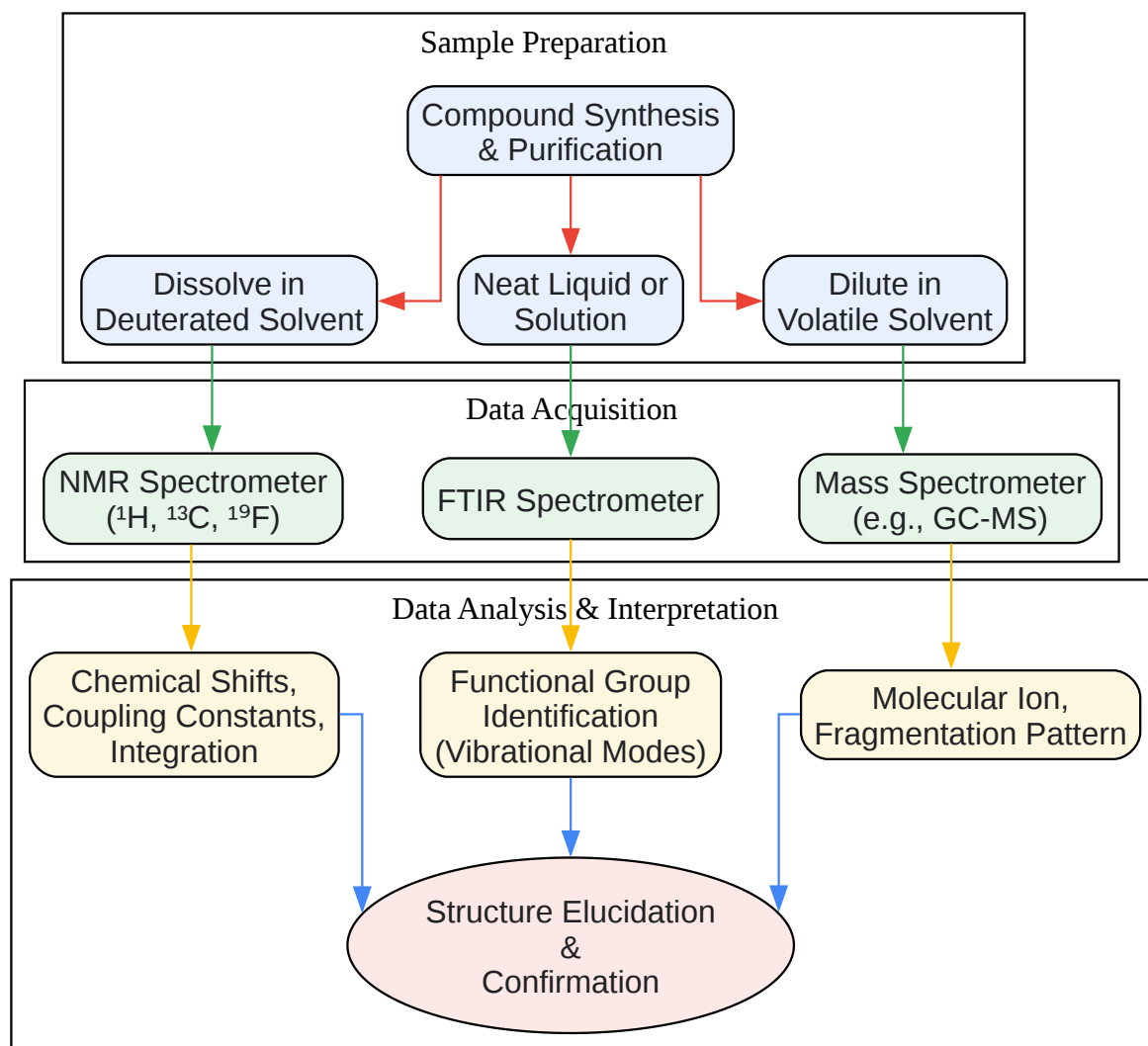
- Sample Preparation:
  - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
  - Solution: Dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CHCl}_3$ ) and place it in a liquid cell of known path length.
- Instrumentation:
  - Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
  - Parameters:
    - Scan range:  $4000\text{-}400\text{ cm}^{-1}$ .
    - Resolution:  $4\text{ cm}^{-1}$ .
    - Number of scans: 16-32.
    - Background: A background spectrum of the salt plates or the solvent-filled cell should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
- Instrumentation:
  - Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with an Electron Ionization (EI) source.
  - GC Parameters (for GC-MS):
    - Column: A non-polar capillary column (e.g., DB-5ms).
    - Injector temperature: 250 °C.
    - Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
    - Carrier gas: Helium.
  - MS Parameters (EI):
    - Ionization energy: 70 eV.
    - Mass range: m/z 40-400.
    - Source temperature: 230 °C.
    - Quadrupole temperature: 150 °C.

## Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **5-fluoropentyl thiocyanate**.



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Caption: Workflow for Spectroscopic Analysis.

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